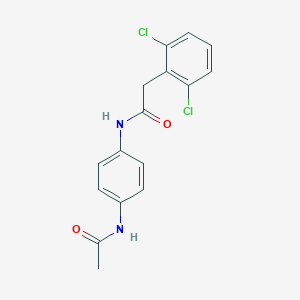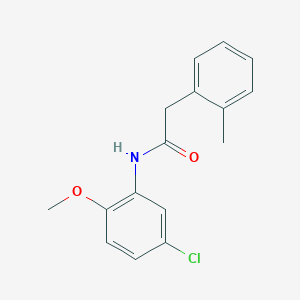
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that promote inflammation, pain, and fever.
Wirkmechanismus
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By blocking the production of prostaglandins, diclofenac reduces inflammation, pain, and fever. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide is a selective inhibitor of COX-2, which is the isoform of the enzyme that is induced during inflammation.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has several advantages for use in laboratory experiments, including its well-established pharmacological effects, its availability in various formulations, and its relatively low cost. However, diclofenac has several limitations, including its potential for non-specific effects, its potential for toxicity at high doses, and its potential for interference with other experimental assays.
Zukünftige Richtungen
There are several areas of research that could be explored in the future with regard to diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than diclofenac. Another area of interest is the investigation of the potential of diclofenac as an anticancer agent, as it has been shown to have cytotoxic effects on cancer cells in vitro. Additionally, the use of diclofenac as a model compound for the development of novel anti-inflammatory drugs could be explored further.
Synthesemethoden
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide can be synthesized through a multistep process starting from 2,6-dichloroaniline and 4-acetamidophenol. The first step involves the formation of a diazonium salt intermediate, which is then coupled with 4-acetamidophenol to yield the target compound. The final step involves the acetylation of the amine group to form the acetamide derivative.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to be effective in reducing pain and inflammation associated with acute injuries, such as sprains, strains, and contusions.
Eigenschaften
Molekularformel |
C16H14Cl2N2O2 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)19-11-5-7-12(8-6-11)20-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
AOIFBSZZHTUCOQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)


![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)